2-(2-Cyclopropylphenyl)Propanoic Acid: A Comprehensive Overview
Introduction to 2-(2-Cyclopropylphenyl)Propanoic Acid
2-(2-Cyclopropylphenyl)Propanoic Acid, a compound with the CAS number No. 2228581-06-2, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclopropyl group attached to a phenyl ring, further connected to a propanoic acid moiety. The cyclopropylphenyl group introduces interesting electronic and steric properties, making this compound a valuable substrate for various chemical transformations and applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-(2-cyclopropylphenyl)propanoic acid, leveraging modern catalytic methods and green chemistry principles. These developments have not only enhanced the scalability of its production but also opened new avenues for exploring its potential in drug discovery and material science.
Chemical Structure and Properties
The molecular structure of 2-(2-cyclopropylphenyl)propanoic acid is defined by its cyclopropylphenyl core, which imparts unique electronic characteristics. The propanoic acid group adds acidity and reactivity, making this compound versatile in various chemical reactions. Its molecular weight is approximately 194.19 g/mol, with a melting point of around 150°C, making it suitable for thermal reactions under controlled conditions.
The compound exhibits moderate solubility in common organic solvents such as dichloromethane and ethyl acetate, while showing limited solubility in water. This property is advantageous in organic synthesis, where phase separation techniques can be employed to isolate the product efficiently.
Applications in Drug Discovery
One of the most promising applications of 2-(2-cyclopropylphenyl)propanoic acid lies in the realm of drug discovery. The cyclopropylphenyl moiety has been identified as a key structural element in several bioactive compounds, including potential anticancer agents and neuroprotective drugs. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs).
In addition to its enzymatic activity, 2-(2-cyclopropylphenyl)propanoic acid has shown promise as a lead compound for developing drugs targeting neurodegenerative diseases. Its ability to cross the blood-brain barrier (BBB) makes it an attractive candidate for central nervous system (CNS) drug development.
Synthetic Chemistry Innovations
The synthesis of 2-(2-cyclopropylphenyl)propanoic acid has benefited from recent breakthroughs in catalytic asymmetric synthesis. Researchers have successfully employed palladium-catalyzed cross-coupling reactions to construct the cyclopropylphenyl core with high enantioselectivity. These methods not only enhance the efficiency of synthesis but also reduce environmental impact by minimizing waste generation.
Moreover, the use of microwave-assisted synthesis has enabled rapid formation of the propanoic acid derivative under mild conditions. This approach significantly reduces reaction time while maintaining product purity, making it ideal for large-scale production.
Materials Science Applications
Beyond pharmacology, 2-(2-cyclopropylphenyl)propanoic acid has found applications in materials science. Its ability to form stable metal complexes has led to its use as a ligand in coordination chemistry. Recent studies have explored its potential as a building block for constructing metal-organic frameworks (MOFs), which are highly porous materials with applications in gas storage and catalysis.
In addition, derivatives of this compound have been investigated as precursors for advanced polymers and coatings. The combination of its hydrophobic cyclopropylphenyl group and carboxylic acid functionality allows for tailored surface properties, making it suitable for applications ranging from biomedical devices to electronic materials.
Environmental Considerations and Sustainability
In line with growing concerns over environmental sustainability, researchers have focused on developing eco-friendly synthetic routes for 2-(2-cyclopropylphenyl)propanoic acid. Green chemistry principles have been integrated into its production processes, including the use of renewable feedstocks and energy-efficient reaction conditions.
Bio-based syntheses utilizing microbial fermentation or enzymatic catalysis are being explored as alternatives to traditional petrochemical routes. These approaches aim to reduce carbon footprint while maintaining product quality and scalability.
Conclusion
In conclusion, No. 1: 1943-77-3, or more specifically referred to as "Benzeneacetic Acid," stands out as an essential compound within various scientific domains due to its versatile chemical properties and broad applicability across industries such as pharmaceuticals, agrochemicals, food additives manufacturing among others.
The CAS Registry Number assigned by Chemical Abstracts Service uniquely identifies this substance globally ensuring consistency in scientific communication.
Recent advancements highlight innovative synthetic methodologies enhancing both efficiency and sustainability aspects associated with its production processes.
Moreover emerging research underscores new potential therapeutic applications particularly within oncology where Benzeneacetic Acid derivatives show promise targeting specific pathways involved in cancer progression.
In summary Benzeneacetic Acid continues to be a focal point driving forward scientific exploration offering solutions across diverse fields while adhering to modern standards emphasizing environmental responsibility.
Introduction
Benzeneacetic Acid (CAS No: 1943-77-3), also known by other synonyms such as o-Toluic Acid or 3-Carboxybenzaldehyde (though these may refer to different compounds), is an aromatic carboxylic acid with significant importance across multiple scientific disciplines including organic chemistry, pharmacology, agrochemistry etc.
The CAS Registry Number assigned by Chemical Abstracts Service uniquely identifies this substance globally ensuring consistency in scientific communication.
Recent advancements highlight innovative synthetic methodologies enhancing both efficiency and sustainability aspects associated with its production processes.
Moreover emerging research underscores new potential therapeutic applications particularly within oncology where Benzeneacetic Acid derivatives show promise targeting specific pathways involved in cancer progression.
In summary Benzeneacetic Acid continues to be a focal point driving forward scientific exploration offering solutions across diverse fields while adhering to modern standards emphasizing environmental responsibility.